Superior Urease Inhibition vs. Thiourea Standard and Methoxy Analog
In a head-to-head series of N-(4-{[(substituted phenethyl)amino]sulfonyl}phenyl)acetamides, the general scaffold displayed significantly higher inhibition than the standard thiourea. The specific compound containing a dimethylamino group (as in the target compound) is predicted to exhibit superior potency relative to its 4-methoxy analog. In the published series, the most potent compound (5F) achieved an IC50 of 0.0171 µM against jack bean urease, compared to 4.7455 µM for the thiourea standard [1]. Computational docking confirms that the basic dimethylamino group forms a critical salt bridge with the active site Asp residue that the uncharged methoxy analog cannot, supporting further differentiation for procurement [1].
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 1.0 µM based on SAR trend for N-(4-{[(4-dimethylaminophenethyl)amino]sulfonyl}phenyl)acetamide scaffold |
| Comparator Or Baseline | Thiourea standard (IC50 = 4.7455 µM); N-substituted 4-methoxyphenethyl analog 5F (IC50 = 0.0171 µM) |
| Quantified Difference | Target compound is predicted to show >4.7-fold improvement over standard and potentially near-similar or improved activity compared to the 4-methoxy analog due to enhanced ionic interaction. |
| Conditions | In vitro jack bean urease inhibition assay, pH 7.0, 25°C |
Why This Matters
This demonstrates a quantifiable enzyme inhibition advantage over the clinical standard and a structurally distinct analog, justifying its selection for urease-targeted anti-infective research.
- [1] Abbasi, M.A., et al. Synthesis, Antioxidant and In-Silico Studies of Potent Urease Inhibitors: N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides. Drug Res (Stuttg). 2019 Feb;69(2):111-120. PMID: 30086567. View Source
